Home > Products > Screening Compounds P117245 > 1-Phenylcyclopropanecarboxamide
1-Phenylcyclopropanecarboxamide - 6120-96-3

1-Phenylcyclopropanecarboxamide

Catalog Number: EVT-404450
CAS Number: 6120-96-3
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Milnacipran ( (±)-[1R(S),2S(R)]-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride )

Compound Description: Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used as an antidepressant and for the management of fibromyalgia . It shows preferential blockade of norepinephrine reuptake over serotonin and exhibits minimal activity at other receptors or transporters .

trans-2-Aminomethyl-1-phenylcyclopropanecarboxamides

Compound Description: This class of compounds represents a series of Milnacipran analogs synthesized as potential antidepressants . They were synthesized through a novel method involving regiospecific ring opening and 3-exo-tet cyclization of 2-(2-cyano-2-phenylethyl)aziridines .

(±)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide

Compound Description: This compound is another name for Milnacipran, a clinically utilized antidepressant. Research has explored its potential as an NMDA receptor antagonist [, , ].

2-Aminomethyl-1-benzylcyclopropanecarboxamides

Compound Description: This represents a novel class of compounds synthesized as potential Milnacipran analogs . They differ from Milnacipran by replacing the phenyl group directly attached to the cyclopropane ring with a benzyl group.

1-Benzoyl-N-phenylcyclopropanecarboxamide

Compound Description: This compound is a derivative of 1-Phenylcyclopropanecarboxamide, synthesized by reacting 1,2-dibromoethane with 1-Phenylcyclopropanecarboxamide in the presence of K2CO3 in dimethylformamide . It exhibits a V-shaped conformation in its crystal structure .

trans-1-Cyano-2-phenylcyclopropanecarboxamide

Compound Description: This compound is another derivative of 1-Phenylcyclopropanecarboxamide, featuring a cyano group on the cyclopropane ring . Its crystal structure reveals a bisected conformation for the carboxamide group and an eclipsed conformation for the phenyl ring with respect to the cyclopropane ring .

-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide (Cyclopropyl Fentanyl)

Compound Description: Cyclopropyl fentanyl is a synthetic opioid classified as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use . It is structurally related to fentanyl, a potent opioid analgesic.

Overview

1-Phenylcyclopropanecarboxamide is a compound that belongs to the family of cyclopropane derivatives, which are characterized by a three-membered carbon ring. This compound is notable for its pharmacological properties and potential applications in medicinal chemistry. The general structure of 1-phenylcyclopropanecarboxamide consists of a cyclopropane ring bonded to a phenyl group and a carboxamide functional group.

Source and Classification

1-Phenylcyclopropanecarboxamide can be derived from various synthetic routes involving cyclopropanation reactions and subsequent functionalization. It falls under the classification of carboxamides, which are organic compounds containing the functional group characterized by the structure R1R2N-C(=O)-R3, where R groups can be hydrogen atoms or hydrocarbon chains.

Synthesis Analysis

Methods

The synthesis of 1-phenylcyclopropanecarboxamide typically involves several methods:

  • Cyclopropanation Reactions: One common method is the use of diazo compounds in the presence of transition metals to facilitate the formation of cyclopropane rings. For example, 1,2-dibromoethane can react with an appropriate aryl amine to yield 1-phenylcyclopropanecarboxamide through a series of steps including cyclopropanation and hydrolysis .
  • One-Pot Synthesis: Recent advancements have introduced one-pot processes that streamline synthesis by allowing multiple steps to occur in a single reaction vessel without isolating intermediates. This method enhances yield and reduces costs, as seen in patents describing the preparation of related compounds .

Technical Details

The synthesis may involve:

  • Use of solvents such as dimethylformamide or toluene.
  • Reaction conditions including temperature control (typically maintained between 15°C to 25°C).
  • Catalysts such as aluminum chloride to facilitate reactions involving amines and carbonyls.
Molecular Structure Analysis

Structure

The molecular formula for 1-phenylcyclopropanecarboxamide is C10H11NO. The structure features:

  • A cyclopropane ring, which introduces strain and unique reactivity.
  • A phenyl group that contributes to its aromatic character.
  • A carboxamide group that enhances solubility and reactivity in biological systems.

Data

Crystallographic studies have shown that the compound exhibits a V-shaped conformation due to steric interactions between the phenyl group and the cyclopropane ring . The dihedral angles between various substituents provide insights into its spatial arrangement, influencing its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

1-Phenylcyclopropanecarboxamide can undergo several chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids.
  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization: It may also react with electrophiles leading to cyclization or rearrangement reactions.

Technical Details

The reaction conditions must be carefully controlled to avoid decomposition or undesired side products. For example, thermal analysis can be conducted using differential scanning calorimetry to study stability under various temperatures .

Mechanism of Action

Process

The mechanism of action for 1-phenylcyclopropanecarboxamide in biological systems is primarily associated with its interaction with specific receptors or enzymes. It has been studied for its potential role as an orexin receptor antagonist, which could influence sleep regulation and appetite control .

Data

In vitro studies have demonstrated that modifications to the phenyl or cyclopropane moieties can significantly alter binding affinity and biological activity, indicating structure-activity relationships that are crucial for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges around 100°C, but specific values may vary based on purity.
  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The amide functional group is relatively stable but can participate in acylation reactions.
Applications

1-Phenylcyclopropanecarboxamide has several scientific uses:

  • Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting orexin receptors, potentially aiding in sleep disorders or obesity management .
  • Chemical Research: It serves as a model compound for studying cyclopropane chemistry and exploring new synthetic methodologies.
Introduction to 1-Phenylcyclopropanecarboxamide in Medicinal Chemistry

Significance of Cyclopropane Derivatives in Drug Design

1-Phenylcyclopropanecarboxamide represents a structurally unique subclass of cyclopropane derivatives that have garnered significant interest in medicinal chemistry due to their distinctive physicochemical properties and biological activities. The cyclopropane ring introduces substantial ring strain (approximately 27.5 kcal/mol), resulting in a bond angle distortion that confers enhanced binding affinity to biological targets through orbital rehybridization and precise spatial positioning of substituents [1]. This structural rigidity allows for optimal interaction with enzyme binding pockets, making phenylcyclopropane derivatives valuable scaffolds in central nervous system (CNS) agents, antimicrobials, and anticancer compounds.

The carboxamide moiety in 1-phenylcyclopropanecarboxamide enhances hydrogen-bonding capabilities, improving solubility and target engagement. Notably, derivatives of this scaffold exhibit conformational restriction that reduces the entropic penalty upon binding to biological targets, thereby improving potency and selectivity compared to more flexible analogs [1] [5]. These properties have enabled its incorporation into clinically significant molecules, as demonstrated in Table 1.

Table 1: Therapeutic Agents Incorporating Cyclopropane Scaffolds

Compound NameTherapeutic CategoryKey Structural FeaturePrimary Mechanism
LevomilnacipranAntidepressant (SNRI)(1S,2R)-1-PhenylcyclopropanecarboxamideSerotonin-norepinephrine reuptake inhibition [4]
BicifadineAnalgesic1-Phenyl-3-azabicyclo[3.1.0]hexaneTriple monoamine reuptake inhibition
GR125487Neurokinin-1 antagonistN-acylated phenylcyclopropylamineSubstance P receptor antagonism

Historical Development of 1-Phenylcyclopropanecarboxamide Research

The synthetic exploration of 1-phenylcyclopropanecarboxamide began with foundational methodologies established in the late 20th century, with significant advances emerging in the early 2010s. A pivotal synthetic route involves α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, yielding cyclopropane nitriles that undergo hydrolysis to carboxylic acids. Subsequent coupling with amines like Methyl 2-(aminophenoxy)acetate produces target carboxamides in good yields (typically 65–85%) [1]. This methodology represented a substantial improvement over earlier approaches that suffered from low stereoselectivity and cumbersome protection/deprotection steps.

The 2010s witnessed critical intellectual property developments, exemplified by the patenting of crystalline forms of levomilnacipran (JP2013510176A). This patent detailed novel polymorphs characterized by specific PXRD peaks (8.8°, 12.4°, 15.2°, 17.6°, 20.0° ±0.2°) and recrystallization techniques from solvent mixtures (water-acetone or ethanol-hexane), which enhanced bioavailability by 20–30% compared to amorphous forms [4]. These advances underscored the scaffold's pharmaceutical relevance beyond mere synthetic curiosity.

Table 2: Evolution of Key Synthetic Methods

Time PeriodSynthetic ApproachYield (%)Key AdvancementLimitations
Pre-2010Simmons–Smith cyclopropanation40–55Stereoselective ring formationLow functional group tolerance
2010–2015α-Alkylation/hydrolysis/coupling sequence65–78Scalable, moderate yieldsRequires harsh hydrolysis (conc. HCl)
Post-2015Catalytic asymmetric cyclopropanation70–92Enantioselective synthesis (up to 99% ee)High catalyst cost

Current Gaps in Understanding Its Pharmacological Potential

Despite promising developments, significant research gaps impede the full exploitation of 1-phenylcyclopropanecarboxamide in drug discovery:

  • Mechanistic Ambiguity in Antiproliferative Activity: While derivatives demonstrate inhibition of U937 leukemia cell proliferation, the precise molecular targets remain uncharacterized. Studies lack target deconvolution experiments to identify whether activity stems from kinase inhibition, protein-protein interaction disruption, or epigenetic mechanisms [1] [5]. This constitutes a classic knowledge gap where biological phenomena are observed without mechanistic understanding.

  • Contextual Gaps in Disease Models: Existing data focuses narrowly on human myeloid leukemia models, creating a contextual gap regarding efficacy against solid tumors, resistant cancer lineages, or non-oncological conditions like neuroinflammation or infectious diseases. The absence of in vivo efficacy data further limits translational potential [1].

  • Methodological Limitations: Current structure-activity relationship (SAR) studies predominantly rely on proliferation assays without accompanying biophysical data (e.g., binding affinities, thermodynamic profiles). This methodological gap obscures whether potency variations stem from altered target engagement, cellular permeability, or metabolic stability [5]. There is also a critical absence of enantioselective biological data for chiral derivatives, despite evidence that levomilnacipran’s (1S,2R)-isomer exhibits superior pharmacology to racemates [4].

  • Physicochemical Optimization Challenges: While the scaffold offers conformational rigidity, systematic studies on carboxamide bioisosteres (e.g., sulfonamides, tetrazoles) to modulate polarity, pKa, or metabolic stability are lacking. Similarly, the impact of substituent electronics on the phenyl ring (e.g., electron-donating vs. withdrawing groups) on target selectivity remains underexplored [1].

Table 3: Priority Research Gaps and Proposed Approaches

Research Gap CategorySpecific Knowledge DeficiencyRecommended Research ApproachExpected Impact
MechanisticMolecular targets in leukemia cellsChemical proteomics + CRISPR screeningTarget identification for rational optimization
ContextualEfficacy in non-leukemia modelsXenograft studies + neuroinflammation modelsBroaden therapeutic applications
MethodologicalEnantiomer-specific activity dataChiral resolution + phenotypic screeningIdentify optimal stereochemistry
StructuralBioisostere impact on ADME propertiesSystematic synthesis + hepatic microsome assaysImprove pharmacokinetic profiles

Closing these gaps requires multidisciplinary collaboration involving medicinal chemistry for analog synthesis, chemical biology for target identification, and computational modeling to predict scaffold interactions with emergent targets. The scaffold’s proven utility in CNS agents and antiproliferatives suggests unrealized potential that warrants focused investigation beyond current applications [1] [4] [5].

Properties

CAS Number

6120-96-3

Product Name

1-Phenylcyclopropanecarboxamide

IUPAC Name

1-phenylcyclopropane-1-carboxamide

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)

InChI Key

GCBXAQLZTBLSGE-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.